Tert-butyldimethyl2-nitrophenoxysilane

Description

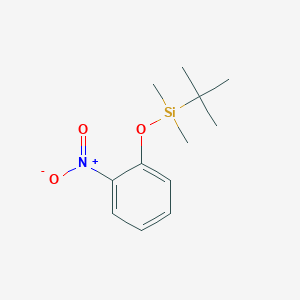

Tert-butyldimethyl2-nitrophenoxysilane (CAS: 158813-51-5) is a nitro-substituted organosilicon compound characterized by a tert-butyldimethylsilyl (TBS) group attached to a 2-nitrophenoxy moiety. Its molecular structure combines the steric bulk of the tert-butyl group with the electron-withdrawing nitro substituent in the ortho position of the aromatic ring. This configuration imparts unique reactivity and stability, making it valuable in organic synthesis, particularly as a protecting group for alcohols or phenols under specific reaction conditions . The compound is commercially available with a purity of 95% (YF-1616, MFCD29043656) and is part of a broader family of nitro-functionalized silyl ethers documented in the Combi-Blocks Nitro Compounds Catalogue .

Properties

IUPAC Name |

tert-butyl-dimethyl-(2-nitrophenoxy)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3Si/c1-12(2,3)17(4,5)16-11-9-7-6-8-10(11)13(14)15/h6-9H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZNSCZIZGCCETO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyldimethyl2-nitrophenoxysilane typically involves the reaction of tert-butyldimethylsilyl chloride with 2-nitrophenol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

tert-Butyldimethylsilyl chloride+2-nitrophenol→this compound+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyldimethyl2-nitrophenoxysilane undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The silyl ether bond can be hydrolyzed in the presence of water or aqueous acids.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Substitution: Reagents such as lithium aluminum hydride (LiAlH4) can be used for reduction reactions.

Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the silyl ether bond.

Major Products Formed

Reduction: The major product is tert-butyldimethyl2-aminophenoxysilane.

Substitution: Depending on the substituent, various functionalized silanes can be formed.

Hydrolysis: The major products are 2-nitrophenol and tert-butyldimethylsilanol.

Scientific Research Applications

Tert-butyldimethyl2-nitrophenoxysilane has several applications in scientific research:

Chemistry: It is used as a protecting group for hydroxyl groups in organic synthesis.

Biology: It is employed in the synthesis of biologically active molecules.

Medicine: It is used in the development of pharmaceuticals and drug delivery systems.

Industry: It is utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of tert-butyldimethyl2-nitrophenoxysilane involves the interaction of its functional groups with various molecular targets. The silyl group provides steric protection, while the nitrophenoxy group can participate in electron transfer reactions. The compound can form stable intermediates, facilitating various chemical transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and commercial parameters of tert-butyldimethyl2-nitrophenoxysilane and its analogs:

| Compound ID | Substituents/Modifications | Nitro Position | Aromatic System | CAS Number | Purity (%) |

|---|---|---|---|---|---|

| YF-1616 | None (baseline structure) | 2-nitro | Benzene | 158813-51-5 | 95 |

| YF-1694 | None | 3-nitro | Benzene | 98525-64-5 | 95 |

| YF-1837 | 3,5-Difluoro substitution | 4-nitro | Benzene | 1881330-23-9 | 95 |

| YF-1838 | 2,3-Difluoro substitution | 4-nitro | Benzene | 1881320-91-7 | 95 |

| YF-1878 | Naphthalene backbone | 6-nitro | Naphthalene | 1881331-55-0 | 95 |

Source: Combi-Blocks Nitro Compounds Catalogue

Positional Isomerism: YF-1616 vs. YF-1694

This compound (YF-1616) and its meta-nitro isomer, tert-butyldimethyl3-nitrophenoxysilane (YF-1694), exhibit distinct electronic and steric profiles. Conversely, the electron-withdrawing nitro group in the ortho position may enhance the electrophilicity of the silicon center, accelerating cleavage reactions in specific catalytic environments .

Fluorinated Derivatives: YF-1837 and YF-1838

The difluoro-nitro derivatives (YF-1837 and YF-1838) feature additional fluorine substituents on the aromatic ring. These modifications increase the compound’s electron-deficient character, which could improve resistance to oxidative degradation. However, the fluorine atoms may also introduce competing steric effects, altering the accessibility of the silyl group in synthetic applications.

Extended Aromatic Systems: YF-1878

Tert-butyldimethyl[(6-nitronaphthalen-2-yl)oxy]silane (YF-1878) replaces the benzene ring with a naphthalene system. The extended conjugation of the naphthalene backbone enhances UV absorption properties, making this derivative suitable for photochemical studies or materials science applications. The 6-nitro group’s position on the naphthalene ring may also alter solubility and crystallinity compared to benzene-based analogs like YF-1616 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.